molecular formula C13H10ClNO4 B3036390 [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol CAS No. 339279-20-8

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol

Cat. No.: B3036390
CAS No.: 339279-20-8
M. Wt: 279.67 g/mol
InChI Key: QQEZMYSHTRTBSC-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is an organic compound with the molecular formula C13H10ClNO3 This compound is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to a methanol moiety

Scientific Research Applications

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information available indicates that CPNM has been classified with the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reduction Step: The intermediate product is reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols.

Major Products

    Oxidation: Formation of 4-(4-chlorophenoxy)-3-nitrobenzaldehyde or 4-(4-chlorophenoxy)-3-nitrobenzoic acid.

    Reduction: Formation of 4-(4-chlorophenoxy)-3-aminophenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in cell growth, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenoxy)phenyl]methanol
  • [4-(4-Fluorophenoxy)phenyl]methanol
  • [4-(4-Bromophenoxy)phenyl]methanol

Uniqueness

[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is unique due to the presence of both a chlorophenoxy group and a nitrophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-(4-chlorophenoxy)-3-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEZMYSHTRTBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268513
Record name 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339279-20-8
Record name 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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